molecular formula C13H19BrN2O2S B7563704 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide

5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide

Cat. No. B7563704
M. Wt: 347.27 g/mol
InChI Key: VHJNKILVUFIEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also modulate the immune system to enhance its anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, it has been shown to have analgesic effects, which may be attributed to its ability to inhibit the activity of certain enzymes involved in pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide in lab experiments is its potential to inhibit cancer cell growth and inflammation. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may limit its clinical applications.

Future Directions

There are several potential future directions for research on 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide. One of the directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its toxicity and pharmacokinetics in order to determine its safety and efficacy for clinical use. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide has been reported in several studies. One of the methods involves the reaction of 5-bromo-2-chloropyridine with 2-ethylcyclohexylamine in the presence of sodium hydride and sulfuric acid. The resulting product is then treated with sulfamic acid to yield the final compound.

Scientific Research Applications

5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-2-10-5-3-4-6-12(10)16-19(17,18)13-8-7-11(14)9-15-13/h7-10,12,16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJNKILVUFIEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NS(=O)(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-ethylcyclohexyl)pyridine-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.